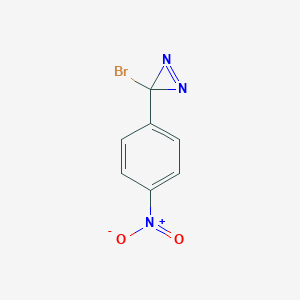

3-Bromo-3-(4-nitrophenyl)-3H-diazirine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-3-(4-nitrophenyl)-3H-diazirine, also known as BNPD or diazirine, is a diazirine-based photoaffinity labeling reagent. It is a small molecule that can be used to covalently attach to and crosslink with biomolecules such as proteins, nucleic acids, and lipids. The covalent attachment of BNPD to biomolecules can help to identify and characterize their interactions, functions, and structures.

Wirkmechanismus

The mechanism of action of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. The carbene intermediate can then react with nearby biomolecules, forming covalent bonds with them. The covalent attachment of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine to biomolecules can cause changes in their structures and functions, allowing the identification and characterization of their interactions.

Biochemical and Physiological Effects:

The covalent attachment of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine to biomolecules can cause changes in their structures and functions, leading to various biochemical and physiological effects. For example, the labeling of specific amino acid residues in proteins can affect their enzymatic activity, binding affinity, and conformational changes. The labeling of nucleic acids and lipids can affect their stability, interactions, and localization.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-Bromo-3-(4-nitrophenyl)-3H-diazirine in lab experiments include its high specificity, versatility, and ease of use. 3-Bromo-3-(4-nitrophenyl)-3H-diazirine can be used to label a wide range of biomolecules, allowing the identification and characterization of their interactions and functions. The limitations of using 3-Bromo-3-(4-nitrophenyl)-3H-diazirine in lab experiments include its potential toxicity, low yield of synthesis, and limited availability. 3-Bromo-3-(4-nitrophenyl)-3H-diazirine can also cause nonspecific labeling and crosslinking, leading to false-positive results.

Zukünftige Richtungen

There are several future directions for the use of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine in scientific research. One direction is to develop new methods for the synthesis of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine with higher yield and purity. Another direction is to optimize the labeling conditions for different types of biomolecules, such as proteins, nucleic acids, and lipids. A third direction is to combine 3-Bromo-3-(4-nitrophenyl)-3H-diazirine with other labeling and imaging techniques, such as fluorescence microscopy and electron microscopy, to obtain more detailed information about the structure and function of biomolecules. A fourth direction is to apply 3-Bromo-3-(4-nitrophenyl)-3H-diazirine to study the interactions and functions of biomolecules in complex biological systems, such as cells and tissues.

Synthesemethoden

3-Bromo-3-(4-nitrophenyl)-3H-diazirine can be synthesized from 4-nitrophenylacetic acid and bromoacetyl bromide via a multistep reaction process. The synthesis process involves the formation of an intermediate compound, 3-(4-nitrophenyl)-3-bromoacrylic acid, which is then converted to 3-Bromo-3-(4-nitrophenyl)-3H-diazirine by reacting with triethylamine and triphenylphosphine under reflux conditions. The yield of the synthesis process is typically around 40-50%.

Wissenschaftliche Forschungsanwendungen

3-Bromo-3-(4-nitrophenyl)-3H-diazirine has been widely used in scientific research to study the interactions and functions of biomolecules. It can be used to label specific amino acid residues in proteins, such as lysine, histidine, and cysteine, by forming covalent bonds with them upon exposure to UV light. The labeled proteins can then be identified and characterized by various methods, such as mass spectrometry, gel electrophoresis, and Western blotting. 3-Bromo-3-(4-nitrophenyl)-3H-diazirine can also be used to label nucleic acids and lipids, allowing the identification and characterization of their interactions with other biomolecules.

Eigenschaften

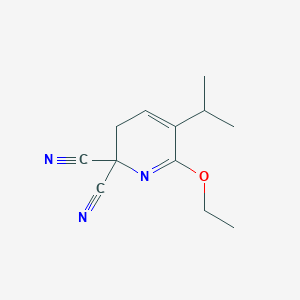

IUPAC Name |

3-bromo-3-(4-nitrophenyl)diazirine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-7(9-10-7)5-1-3-6(4-2-5)11(12)13/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRKMGKMERZZSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(N=N2)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471792 |

Source

|

| Record name | 3-Bromo-3-(4-nitrophenyl)-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3-(4-nitrophenyl)-3H-diazirine | |

CAS RN |

115127-49-6 |

Source

|

| Record name | 3-Bromo-3-(4-nitrophenyl)-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.